3-methoxy-N-methylpyridin-2-amine
Description
The exact mass of the compound 3-methoxy-N-methylpyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methoxy-N-methylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-methylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-methoxy-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-8-7-6(10-2)4-3-5-9-7/h3-5H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMBDEGBFABWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300075 | |
| Record name | 3-Methoxy-N-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-10-9 | |
| Record name | 3-Methoxy-N-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-N-methyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to Investigating the Mechanism of Action of Substituted Aminopyridines
Introduction: The Versatile Scaffold of Substituted Aminopyridines
Substituted aminopyridines represent a class of heterocyclic compounds with significant therapeutic and research applications.[1][2] Their unique structural properties allow for interaction with a wide array of biological targets, including enzymes and ion channels.[1] This versatility has led to their development as drugs for a range of conditions, from neurological disorders to infectious diseases.[1][3] Notably, 4-aminopyridine (4-AP), a simple monosubstituted aminopyridine, has established pharmacological properties as a potassium channel blocker and is used to improve walking in patients with multiple sclerosis.[3][4] This guide provides an in-depth exploration of the mechanisms of action of substituted aminopyridines, with a focus on the experimental methodologies crucial for their investigation in a drug discovery and development context.
Primary Mechanism of Action: Blockade of Voltage-Gated Potassium Channels
The principal and most well-characterized mechanism of action for many substituted aminopyridines is the dose-dependent blockade of voltage-gated potassium (Kv) channels.[1][5] These channels are critical for regulating neuronal excitability and the propagation of action potentials.[4]
In healthy myelinated axons, the action potential "jumps" between the nodes of Ranvier, a process known as saltatory conduction. In demyelinating diseases like multiple sclerosis, the loss of myelin exposes Kv channels along the axon.[6] The resulting potassium efflux leads to a dampening of the action potential and impaired nerve impulse conduction.[6][7]
Substituted aminopyridines, such as 4-aminopyridine, physically obstruct the pore of these exposed Kv channels.[6][7][8] This blockade prevents the efflux of potassium ions, thereby prolonging the depolarization phase of the action potential and enhancing the conduction of the nerve impulse along the demyelinated axon.[6][7] This restoration of conduction is the basis for the symptomatic improvement, such as enhanced walking ability, observed in multiple sclerosis patients treated with dalfampridine (a sustained-release formulation of 4-AP).[4][6]
Beyond restoring conduction in demyelinated axons, the blockade of Kv channels by aminopyridines can also lead to an increase in neuronal excitability and enhance the release of various neurotransmitters, including acetylcholine, dopamine, and noradrenaline.[4]
Diverse Biological Activities: Beyond Potassium Channel Blockade
While Kv channel blockade is a hallmark of many aminopyridines, the structural diversity within this class of compounds allows for a broad spectrum of biological activities. It is crucial for researchers to consider these alternative mechanisms, as they can contribute to the therapeutic efficacy or off-target effects of a drug candidate.
-
Enzyme Inhibition: Certain substituted aminopyridine derivatives have been identified as potent inhibitors of various enzymes. For instance, some have been shown to inhibit phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory pathways.[9] Others have demonstrated inhibitory activity against α-glucosidase, a target for anti-diabetic drugs.[1]
-
Receptor Modulation: Some aminopyridine-containing compounds can act on other receptor systems. For example, mepyramine and tripelennamine are antihistamines that contain an aminopyridine moiety and act on the H1 receptor.[1]
-
Antimicrobial and Antiprotozoal Activity: The aminopyridine scaffold is of significant interest in the development of new drugs against neglected tropical diseases caused by protozoa such as Trypanosoma and Leishmania.[3] Additionally, various aminopyridine derivatives have demonstrated antibacterial and antifungal properties.[2] The proposed antibacterial mechanism for some derivatives involves the disruption of the bacterial cell membrane through electrostatic and hydrophobic interactions.[10]
-
Anti-inflammatory Effects: Some drugs containing aminopyridine moieties, such as sulphasalazine, possess anti-inflammatory properties.[2] This can be attributed to various mechanisms, including the modulation of inflammatory pathways.[1]
Experimental Workflows for Mechanistic Investigation
A thorough investigation of the mechanism of action of a substituted aminopyridine requires a multi-faceted approach, combining in vitro and in vivo techniques. The following sections detail key experimental protocols.
Electrophysiological Characterization: The Gold Standard for Ion Channel Modulation
Electrophysiology, particularly the patch-clamp technique, is the definitive method for studying the direct interaction of a compound with ion channels.[11] It allows for the precise measurement of ionic currents through individual channels in living cells.[11]
Objective: To determine if a substituted aminopyridine directly modulates the activity of specific ion channels and to characterize the nature of this modulation (e.g., block, activation, kinetics).
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Culture a suitable cell line expressing the target ion channel (e.g., HEK293 cells stably transfected with a specific Kv channel subtype).
-
Alternatively, primary cultured neurons or cardiomyocytes can be used for a more physiologically relevant context.
-
Plate cells on glass coverslips at a low density to allow for easy access to individual cells.
-
-
Pipette Preparation:
-
Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The tip diameter should be approximately 1-2 µm.
-
Fire-polish the pipette tip to ensure a smooth surface for forming a high-resistance seal with the cell membrane.
-
Fill the pipette with an appropriate intracellular solution containing the desired ions and buffering agents.
-
-
Recording:
-
Mount the coverslip with the cells onto the stage of an inverted microscope equipped with micromanipulators.
-
Under visual guidance, carefully approach a single cell with the micropipette.
-
Apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing a "whole-cell" configuration. This allows for control of the intracellular environment and measurement of currents from the entire cell membrane.
-
-
Data Acquisition and Analysis:
-
Use a patch-clamp amplifier and data acquisition software to apply voltage protocols (e.g., voltage steps to activate the channels) and record the resulting ionic currents.
-
To assess the effect of the test compound, first record baseline currents. Then, perfuse the bath with a solution containing the substituted aminopyridine at various concentrations and record the currents again.
-
Analyze the data to determine the effect of the compound on current amplitude, activation and inactivation kinetics, and voltage-dependence. Calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) from the dose-response curve.
-
High-Throughput Screening: Cell-Based Functional Assays
For screening large libraries of substituted aminopyridines, high-throughput methods are necessary. Fluorescence-based assays that use ion surrogates are a powerful tool for this purpose.
Objective: To rapidly screen a library of compounds for their ability to modulate the activity of a specific potassium channel.
Methodology: FluxOR™ Potassium Ion Channel Assay
The FluxOR™ assay is a cell-based assay that uses thallium (Tl+) influx as a surrogate for potassium (K+) ion flux.[12] The assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to Tl+, providing a measure of potassium channel activity.[12][13]
-
Cell Preparation:
-
Plate cells expressing the target potassium channel in a 96- or 384-well microplate.
-
Incubate the cells overnight to allow for adherence.
-
-
Dye Loading:
-
Prepare the FluxOR™ reagent according to the manufacturer's protocol.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at room temperature to allow the cells to take up the dye.
-
-
Compound Addition:
-
Prepare serial dilutions of the substituted aminopyridine compounds in the assay buffer.
-
Add the compound solutions to the appropriate wells of the microplate.
-
Incubate for a sufficient time to allow for compound binding to the target.
-
-
Stimulation and Detection:
-
Prepare a stimulus buffer containing Tl+.
-
Use a fluorescence plate reader equipped with an automated liquid handling system to add the stimulus buffer to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to controls (e.g., vehicle control and a known inhibitor).
-
Generate dose-response curves and calculate IC50 or EC50 values for active compounds.
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| Compound | Target Channel | IC50 (µM) |
| 4-Aminopyridine | Kv1.1 | 147 |
| Compound X | Kv7.2/7.3 | 25.5 |
| Compound Y | hERG | > 100 |
Table 1: Example data from a high-throughput screen of substituted aminopyridines against various potassium channels.
Target Engagement and Affinity: Radioligand Binding Assays
Radioligand binding assays are a powerful technique to quantify the interaction between a drug candidate and its target receptor.[14] These assays use a radioactively labeled ligand to measure the binding affinity of a test compound.[14]
Objective: To determine the binding affinity (Ki) of a substituted aminopyridine for a specific receptor or ion channel.
Methodology: Competition Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Assay Setup:
-
In a 96-well filter plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.
-
Add increasing concentrations of the unlabeled substituted aminopyridine (the "competitor").
-
Add the membrane preparation to initiate the binding reaction.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other values to obtain the specific binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 of the test compound.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Investigating the mechanism of action of substituted aminopyridines requires a systematic and multi-pronged approach. While their primary role as voltage-gated potassium channel blockers is well-established, particularly in the context of neurological disorders, their structural diversity allows for a wide range of other biological activities. A comprehensive understanding of a compound's mechanism is paramount for successful drug development, enabling the optimization of on-target efficacy while minimizing off-target effects. The experimental workflows detailed in this guide, from the precision of patch-clamp electrophysiology to the high-throughput capabilities of cell-based assays and the quantitative power of radioligand binding, provide a robust framework for elucidating the complex pharmacology of this important class of molecules.
References
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-24. [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). International Journal of Chemistry, Mathematics and Physics, 5(4), 1-8. [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia, 66(3), 121-126. [Link]
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Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785. (2023). bioRxiv. [Link]
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Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020). Brain. [Link]
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Dietrich, M., & Hart, B. A. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(3), e986. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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Keogh, M., & Fink, J. K. (2014). The use of aminopyridines in neurological disorders. Journal of the Neurological Sciences, 347(1-2), 24-30. [Link]
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Weaver, C. D., & Denton, J. S. (2011). Cell-based potassium ion channel screening using the FluxOR assay. Methods in Molecular Biology, 756, 151-163. [Link]
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Judge, S. I., & Bever, C. T., Jr (2006). Potassium channel blockers in multiple sclerosis: a review. CNS drug reviews, 12(3-4), 329–344. [Link]
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Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (1995). The Journal of general physiology, 106(1), 103–124. [Link]
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Stephens, G. J., Garratt, J. C., Robertson, B., & Owen, D. G. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of physiology, 477(Pt 2), 187–196. [Link]
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Gallant, M., Aspiotis, R., Black, W. C., Brideau, C., Chan, C. C., Chauret, N., Claveau, D., Ducharme, Y., Gauthier, J. Y., Gordon, R., Guay, D., Hamel, P., Huang, Z., Leger, S., Li, C. S., Masse, F., Mathieu, M. C., Metters, K. M., Nicoll-Griffith, D. A., … Prasit, P. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & medicinal chemistry letters, 13(14), 2403–2407. [Link]
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Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. (n.d.). Retrieved January 26, 2026, from [Link]
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Ion Channel Activators: Thallium Flux and Patch-Clamp Study. (n.d.). Retrieved January 26, 2026, from [Link]
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Patch clamp - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to 3-methoxy-N-methylpyridin-2-amine in Fragment-Based Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Power of the Fragment
In the landscape of modern drug discovery, the philosophy of "starting small" has gained significant traction and validation. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS), predicated on the principle that smaller, less complex molecules are more efficient binders and offer a more promising foundation for optimization.[1][2][3] These molecular fragments, typically with a molecular weight under 300 Daltons, are more likely to find and form high-quality interactions within the binding pockets of biological targets.[2] This guide delves into the potential of a specific, yet broadly representative fragment, 3-methoxy-N-methylpyridin-2-amine, as a starting point for innovative therapeutic development. While this exact N-methylated structure is not extensively documented, its core components—the 2-aminopyridine and 3-methoxypyridine scaffolds—are well-represented in medicinal chemistry. This exploration will, therefore, serve as both a specific analysis and a broader case study in the evaluation and application of novel fragments.
Deconstructing the Fragment: Physicochemical and Structural Rationale
The selection of a fragment for a screening library is a deliberate process, guided by principles that maximize the potential for meaningful biological interaction. The hypothetical fragment, 3-methoxy-N-methylpyridin-2-amine, embodies several of these key attributes.
Core Scaffold Analysis
The foundation of our fragment is the 2-aminopyridine motif. This structure is a common feature in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its versatile reactivity for further chemical modification.[4][5] The introduction of a methoxy group at the 3-position introduces a critical three-dimensional element. This is not merely a substitution; it is a strategic addition that can influence the conformation of the molecule and provide a vector for interaction in spaces that a planar fragment might not access.
The N-methylation of the 2-amino group further refines the fragment's properties. It reduces the number of hydrogen bond donors, which can be advantageous for improving membrane permeability and metabolic stability. However, this modification also introduces a degree of steric hindrance that can influence binding orientation and necessitates careful consideration during the elaboration phase.
Physicochemical Properties: A "Rule of Three" Perspective
The "Rule of Three" provides a useful framework for assessing the suitability of a molecule as a fragment.[2] Let's evaluate our target fragment and its close relatives against these criteria:
| Property | 2-Amino-3-methylpyridine[6][7][8] | 2-Amino-3-methoxypyridine[9] | 3-methoxy-N-methylpyridin-2-amine (Predicted) | "Rule of Three" Guideline[2] |
| Molecular Weight | 108.14 g/mol | 124.14 g/mol | ~138.17 g/mol | ≤ 300 Da |
| Hydrogen Bond Donors | 1 | 1 | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | 3 | 3 | ≤ 3 |
| cLogP | 0.9 | 0.5 | ~0.8-1.2 | ≤ 3 |
| Rotatable Bonds | 0 | 1 | 2 | ≤ 3 |
As the table illustrates, 3-methoxy-N-methylpyridin-2-amine is predicted to comfortably adhere to the "Rule of Three," marking it as an ideal candidate for an FBDD campaign. Its low molecular weight and complexity increase the probability of forming efficient, high-quality interactions with a target protein.[2]
The Strategic Imperative: Why This Fragment Warrants Attention
The utility of a fragment is not solely defined by its physicochemical properties but also by the strategic opportunities it presents for chemical elaboration. The 3-methoxy-N-methylpyridin-2-amine scaffold offers multiple, distinct vectors for growth, a critical feature for navigating the path from a weakly binding hit to a potent lead compound.
Caption: Elaboration vectors of 3-methoxy-N-methylpyridin-2-amine.
The pyridine ring itself presents multiple positions for substitution, allowing for the exploration of the target's binding site in various directions. The N-methyl group can be further functionalized, and the methoxy group can be replaced with other functionalities to modulate hydrogen bonding or to explore deeper pockets within the binding site. This inherent modularity is a significant asset in a fragment-to-lead campaign.[10]
Synthesis and Analogue Development: A Practical Guide
A key consideration in FBDD is the synthetic tractability of the fragment and its subsequent analogues. The synthesis of 3-methoxy-N-methylpyridin-2-amine and its derivatives can be approached through established synthetic methodologies.
Proposed Synthetic Route
A plausible synthetic route would likely begin with a commercially available starting material such as 2-amino-3-methoxypyridine. The N-methylation could be achieved through standard procedures, for example, by reductive amination or by reaction with a methylating agent.
Step-by-Step Protocol: N-methylation of 2-amino-3-methoxypyridine
-
Dissolution: Dissolve 2-amino-3-methoxypyridine in a suitable solvent such as methanol.
-
Aldehyde Addition: Add one equivalent of formaldehyde (as a solution in water, for example) to the reaction mixture.
-
Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent such as sodium borohydride.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent with a careful addition of water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-methoxy-N-methylpyridin-2-amine.
Analogue Synthesis for SAR Exploration
The exploration of the Structure-Activity Relationship (SAR) is a cornerstone of the fragment-to-lead process. The modular nature of the 3-methoxy-N-methylpyridin-2-amine scaffold lends itself to the systematic synthesis of analogues. For instance, Suzuki or Buchwald-Hartwig cross-coupling reactions could be employed to introduce substituents at various positions on the pyridine ring, starting from a halogenated precursor.[11]
Fragment Screening and Hit Validation: A Workflow
Identifying the initial fragment hits is a critical first step in any FBDD campaign. A variety of biophysical techniques can be employed, each with its own strengths and weaknesses.
Caption: A typical Fragment-Based Drug Discovery workflow.
Primary Screening
-
Surface Plasmon Resonance (SPR): SPR is a sensitive, label-free technique that can detect the binding of fragments to a target protein immobilized on a sensor chip. It provides information on binding affinity and kinetics.
-
Nuclear Magnetic Resonance (NMR): NMR-based screening methods, such as saturation transfer difference (STD) NMR, can identify fragments that bind to a target protein in solution. These methods are particularly useful for detecting weak interactions.
Hit Validation and Characterization
-
X-ray Crystallography: Obtaining a crystal structure of the fragment bound to the target protein is the gold standard for hit validation. It provides detailed information about the binding mode and the key interactions, which is invaluable for guiding the fragment elaboration process.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Case Studies: The 2-Aminopyridine Scaffold in Action
While literature on the precise 3-methoxy-N-methylpyridin-2-amine fragment is sparse, the broader class of substituted 2-aminopyridines has a proven track record in drug discovery. For instance, derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), a target implicated in inflammatory diseases.[4][12] Furthermore, pyridine-2-methylamine derivatives have shown potent activity against Mycobacterium tuberculosis by targeting the MmpL3 protein.[13][14] These examples underscore the therapeutic potential of the 2-aminopyridine scaffold and provide a strong rationale for its inclusion in fragment libraries.
Potential Liabilities and Mitigation Strategies
As with any chemical scaffold, it is crucial to be aware of potential liabilities. The pyridine ring can be susceptible to metabolism, particularly oxidation of the nitrogen to form an N-oxide, which can alter the compound's properties and potentially lead to toxicity.[15] The N-methyl group could also be a site for metabolic N-demethylation.
Mitigation Strategies:
-
Metabolic Blocking: Introduction of substituents at positions flanking the nitrogen atom can sterically hinder metabolic enzymes.
-
Bioisosteric Replacement: In later stages of optimization, it may be beneficial to explore bioisosteric replacements for the pyridine ring to improve metabolic stability while retaining the desired binding interactions.
Conclusion: A Fragment of Promise
The 3-methoxy-N-methylpyridin-2-amine fragment, and the broader class of substituted 2-aminopyridines it represents, holds considerable promise for fragment-based drug discovery. Its adherence to the "Rule of Three," coupled with its rich potential for chemical elaboration, makes it an attractive starting point for tackling a wide range of biological targets. By employing a robust workflow of screening, validation, and rational design, researchers can leverage the inherent advantages of this scaffold to accelerate the journey from a weakly binding fragment to a potent and selective clinical candidate. The principles and protocols outlined in this guide provide a framework for unlocking the potential of this and other novel fragments in the ongoing quest for new medicines.
References
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). National Institutes of Health.
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2-Amino-3-methoxypyridine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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2-Amino-3-methylpyridine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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2-AMINO-3-METHYLPYRIDINE. (n.d.). Loba Chemie. Retrieved January 26, 2026, from [Link]
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Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
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3-Methoxypyridine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.). Google Patents.
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Fragment-based drug discovery: A graphical review. (2026). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). ChemRxiv. Retrieved January 26, 2026, from [Link]
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Application Note: A Detailed Protocol for the Synthesis of 3-methoxy-N-methylpyridin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction
3-methoxy-N-methylpyridin-2-amine is a substituted aminopyridine that holds potential as a key intermediate in the synthesis of various biologically active molecules. The strategic placement of the methoxy and N-methylamino groups on the pyridine ring makes it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations. Our aim is to equip researchers with a robust and reproducible method, enabling the efficient production of this important chemical entity. Aminopyridines are a significant class of heterocyclic compounds that are prevalent in many pharmaceutical agents due to their ability to act as bioisosteres of other functionalities and their favorable pharmacokinetic properties.[1]
Strategic Approach to Synthesis: N-Methylation of 3-methoxypyridin-2-amine
The synthesis of 3-methoxy-N-methylpyridin-2-amine is most directly achieved through the N-methylation of the commercially available starting material, 3-methoxypyridin-2-amine. This approach is favored for its atom economy and straightforward execution. The core of this transformation involves the deprotonation of the amino group followed by nucleophilic attack on a methylating agent.
Rationale for Reagent Selection
-
Starting Material: 3-methoxypyridin-2-amine serves as the foundational scaffold. Its physicochemical properties and safety data are well-documented.[2]
-
Base: Sodium hydride (NaH) is selected as the base for this protocol. It is a strong, non-nucleophilic base that irreversibly deprotonates the amine, driving the reaction to completion. The use of a strong base is crucial to generate a sufficient concentration of the highly nucleophilic pyridyl amide anion.
-
Methylating Agent: Methyl iodide (MeI) is a highly effective and reactive methylating agent for this type of transformation. Its high reactivity ensures that the methylation proceeds efficiently under mild conditions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the starting material and the intermediate sodium salt, its inertness under the reaction conditions, and its appropriate boiling point for controlling the reaction temperature.
Physicochemical and Safety Data of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 3-methoxypyridin-2-amine | C₆H₈N₂O | 124.14[2] | Harmful if swallowed, skin and eye irritant.[2] |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Water-reactive, flammable solid. |
| Methyl Iodide | CH₃I | 141.94 | Toxic, carcinogen, irritant.[3] |
| Tetrahydrofuran (anhydrous) | C₄H₈O | 72.11 | Highly flammable, peroxide former. |
Experimental Protocol
Materials and Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Schlenk line or nitrogen balloon for maintaining an inert atmosphere.
-
Ice bath.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Reagents
-
3-methoxypyridin-2-amine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Methyl iodide (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure
-
Reaction Setup: Under a nitrogen atmosphere, add sodium hydride (1.2 eq) to a dry three-neck round-bottom flask. Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, allowing the NaH to settle and carefully decanting the hexanes via cannula. Add anhydrous THF to the flask to create a slurry.
-
Deprotonation: Cool the NaH/THF slurry to 0 °C using an ice bath. Dissolve 3-methoxypyridin-2-amine (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the stirred NaH slurry via a dropping funnel over 20-30 minutes. Hydrogen gas will evolve during this step, so ensure proper ventilation to a fume hood.
-
Reaction Monitoring (Deprotonation): After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure complete deprotonation. The formation of the sodium salt may result in a thicker suspension.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 eq) dropwise via a syringe or dropping funnel. A mild exotherm may be observed.
-
Reaction Monitoring (Methylation): After the addition of methyl iodide, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C to neutralize any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-methoxy-N-methylpyridin-2-amine as the final product.
Visualizing the Workflow
Caption: Synthetic workflow for 3-methoxy-N-methylpyridin-2-amine.
Characterization of the Final Product
The identity and purity of the synthesized 3-methoxy-N-methylpyridin-2-amine should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet corresponding to the N-methyl protons (approx. δ 2.8-3.2 ppm). The disappearance of the broad singlet for the -NH₂ protons of the starting material. Characteristic aromatic proton signals for the pyridine ring. A singlet for the methoxy group protons (approx. δ 3.8-4.0 ppm). |
| ¹³C NMR | Appearance of a new carbon signal for the N-methyl group (approx. δ 25-30 ppm). Characteristic signals for the pyridine and methoxy carbons. |
| Mass Spec. | The molecular ion peak corresponding to the mass of the product (C₇H₁₀N₂O, Exact Mass: 138.08). |
| IR Spec. | Disappearance of the N-H stretching bands of the primary amine (approx. 3300-3500 cm⁻¹) and appearance of a single N-H stretch for the secondary amine (if observable). |
Safety and Handling Precautions
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. All manipulations should be performed under an inert atmosphere.[4]
-
Methyl Iodide: A known carcinogen and a potent alkylating agent. It is toxic upon inhalation, ingestion, and skin contact. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves and safety goggles.[3]
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or commercially available anhydrous solvents.
-
General Precautions: A thorough risk assessment should be conducted before starting the synthesis. All operations should be carried out in a well-ventilated fume hood. Appropriate PPE, including a lab coat, safety glasses, and gloves, must be worn at all times.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-methoxy-N-methylpyridin-2-amine. By understanding the rationale behind the choice of reagents and reaction conditions, and by adhering to the safety precautions outlined, researchers can confidently and efficiently produce this valuable chemical intermediate for their drug discovery and development programs.
References
-
D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, and T. Y. Zhang, Green Chem., 2007, 9, 411-420. ([Link])
-
PubChem. 2-Aminopyridine. National Center for Biotechnology Information. ([Link])
-
PubChem. 3-Methoxypyridin-2-amine. National Center for Biotechnology Information. ([Link])
-
Reddit. "Working safe with methyliodide (MeI), precautions, deactivation, safety equipment". ([Link])
-
University of California, Center for Laboratory Safety. Sodium Hydride - Standard Operating Procedure. 2012. ([Link])
Sources
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-methoxy-N-methylpyridin-2-amine
Abstract
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a valuable, functionalized building block, 3-methoxy-N-methylpyridin-2-amine , in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide a detailed, step-by-step protocol for the synthesis of a novel hypothetical kinase inhibitor, "GeminiKinib," and discuss the broader implications for drug discovery.
Introduction: The Prominence of the 2-Aminopyridine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors that target the ATP-binding site have revolutionized the treatment of various malignancies. The 2-aminopyridine core is a recurring motif in a multitude of these inhibitors, including the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib.[1] This is due to its ability to act as a bioisostere for the adenine hinge-binding region of ATP, forming crucial hydrogen bonds that anchor the inhibitor in the active site.
The strategic functionalization of the 2-aminopyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The subject of this guide, 3-methoxy-N-methylpyridin-2-amine , offers several advantages as a synthetic building block:
-
Pre-installed Functionality: The methoxy group at the 3-position can influence the electronics of the pyridine ring and provide a steric handle to probe the kinase active site.
-
N-Methylation: The methyl group on the exocyclic amine prevents the formation of unwanted regioisomers in certain coupling reactions and can enhance cell permeability and metabolic stability.
-
Versatile Handle for Elaboration: The pyridine ring can be further functionalized, often through palladium-catalyzed cross-coupling reactions, to introduce various substituents that can target other regions of the ATP-binding pocket, thereby increasing potency and selectivity.
This application note will provide a practical, in-depth guide to leveraging these features in the synthesis of a novel kinase inhibitor.
Strategic Synthesis of a "GeminiKinib" Prototype
To illustrate the utility of 3-methoxy-N-methylpyridin-2-amine, we will outline the synthesis of a hypothetical kinase inhibitor we have termed "GeminiKinib." The synthetic strategy is based on well-established and robust chemical transformations commonly employed in medicinal chemistry, particularly the Suzuki-Miyaura cross-coupling reaction.
Retrosynthetic Analysis of GeminiKinib
Our target molecule, GeminiKinib, features the core 3-methoxy-N-methylpyridin-2-amine scaffold coupled to a substituted pyrazole ring, a common fragment in many kinase inhibitors.
Caption: Retrosynthetic analysis of GeminiKinib.
Synthesis Workflow
The forward synthesis involves two main stages: the preparation of the key boronic ester intermediate from 3-methoxy-N-methylpyridin-2-amine, and the subsequent Suzuki coupling with a suitable coupling partner.
Caption: Synthetic workflow for GeminiKinib.
Detailed Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 3-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
This protocol details the Miyaura borylation of the brominated 3-methoxy-N-methylpyridin-2-amine starting material.
Materials:
-
5-bromo-3-methoxy-N-methylpyridin-2-amine (1.0 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methoxy-N-methylpyridin-2-amine, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate and backfill the flask with argon or nitrogen three times to create an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired boronic ester as a solid.
| Parameter | Value |
| Reactant | 5-bromo-3-methoxy-N-methylpyridin-2-amine |
| Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc |
| Solvent | 1,4-Dioxane |
| Temperature | 90 °C |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Table 1: Summary of Reaction Conditions for Miyaura Borylation.
Protocol 2: Synthesis of GeminiKinib via Suzuki-Miyaura Coupling
This protocol describes the final coupling step to generate the target kinase inhibitor.
Materials:
-
3-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (1.0 eq)
-
1-(4-bromophenyl)-1H-pyrazole (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
Toluene
-
Ethanol
Procedure:
-
To a round-bottom flask, add the pyridyl boronic ester and 1-(4-bromophenyl)-1H-pyrazole.
-
Add toluene and ethanol to the flask.
-
Add the 2.0 M aqueous solution of sodium carbonate.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 85 °C under an inert atmosphere and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield GeminiKinib as a solid.
| Parameter | Value |
| Reactants | Pyridyl Boronic Ester, 1-(4-bromophenyl)-1H-pyrazole |
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ (2.0 M aq.) |
| Solvent System | Toluene/Ethanol/H₂O |
| Temperature | 85 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 60-75% |
Table 2: Summary of Reaction Conditions for Suzuki-Miyaura Coupling.
Characterization and Data
The synthesized GeminiKinib should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the protons on the pyridine and pyrazole rings, the methoxy group, the N-methyl group, and the phenyl ring. |
| ¹³C NMR | Carbons of the aromatic rings and aliphatic groups. |
| HRMS (ESI) | Accurate mass measurement of the [M+H]⁺ ion. |
| HPLC | Purity assessment, typically >95%. |
Table 3: Analytical Characterization of GeminiKinib.
Broader Applications and Future Directions
The synthetic route outlined for GeminiKinib serves as a versatile template for the creation of a library of kinase inhibitors. By varying the coupling partner in the Suzuki reaction, a wide array of structural diversity can be introduced. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
The 3-methoxy-N-methylpyridin-2-amine core provides a robust starting point for targeting a range of kinases. The methoxy group can be further modified or replaced with other functional groups to probe different regions of the kinase active site. The N-methyl group, while beneficial for the reasons mentioned, can also be replaced with other alkyl or functionalized groups to modulate the compound's properties.
Conclusion
3-methoxy-N-methylpyridin-2-amine is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its pre-installed functionality and amenability to robust and high-yielding coupling reactions, such as the Suzuki-Miyaura coupling, make it an attractive starting material for medicinal chemistry campaigns. The detailed protocols provided in this application note for the synthesis of the hypothetical inhibitor "GeminiKinib" offer a practical and adaptable framework for researchers to design and synthesize novel kinase inhibitors, thereby accelerating the drug discovery process.
References
-
Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]
Sources
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with Substituted Pyridines
Introduction: The Enduring Significance and Synthetic Challenges of Substituted Pyridines
The pyridine moiety is a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug discovery. Consequently, the development of robust and versatile methods for the synthesis of substituted pyridines is of paramount importance to researchers, scientists, and drug development professionals.
Palladium-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, offering unparalleled efficiency and functional group tolerance. However, the application of these powerful transformations to pyridine-containing substrates is often fraught with challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of its various positions (C-2, C-3, and C-4), posing significant challenges to regioselectivity.[2]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving substituted pyridines. We will delve into the mechanistic underpinnings of key transformations, offer detailed, field-proven protocols, and provide insights into overcoming common synthetic hurdles. Our objective is to equip researchers with the knowledge and practical guidance necessary to successfully incorporate substituted pyridines into their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, is arguably the most widely employed method for the construction of biaryl and heterobiaryl systems.[3]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical in modulating the electron density and steric environment of the palladium center, thereby influencing the efficiency of each step.[4] For pyridine-containing substrates, ligands that are both electron-rich and sterically bulky, such as bulky phosphines or N-heterocyclic carbenes (NHCs), are often employed to promote the oxidative addition of less reactive pyridyl chlorides and to facilitate the reductive elimination step.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a pyridyl halide with an arylboronic acid.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromopyridine (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is often used in combination with a phosphine ligand. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are often superior for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile | A mixture of an organic solvent and water is commonly used. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates. |
Table 1. General Recommendations for Suzuki-Miyaura Coupling with Pyridines.
The Heck-Mizoroki Reaction: Forging C-C Bonds with Alkenes
The Heck-Mizoroki reaction facilitates the coupling of an organic halide with an alkene to form a substituted alkene, providing a powerful tool for the synthesis of complex molecular architectures.[6]
Mechanistic Considerations
Similar to the Suzuki-Miyaura coupling, the Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step regenerates the Pd(0) catalyst and releases the alkene product. The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations in this reaction.
Protocol: Heck Coupling of 2-Chloropyridine with Styrene
This protocol outlines a general procedure for the Heck coupling of a pyridyl halide with an alkene.
Materials:
-
2-Chloropyridine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube under an inert atmosphere, add 2-chloropyridine (1.0 mmol, 1 equiv.) and styrene (1.5 mmol, 1.5 equiv.).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add triethylamine (1.5 mmol, 1.5 equiv.) and N,N-dimethylformamide (5 mL).
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly valuable for the synthesis of functionalized alkynylpyridines, which are important intermediates in medicinal chemistry.[8]
Mechanistic Pathway
The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst. The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the final product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.[9]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene
This protocol describes a standard procedure for the Sonogashira coupling of a pyridyl halide with a terminal alkyne.
Materials:
-
4-Iodopyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-iodopyridine (1.0 mmol, 1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add tetrahydrofuran (5 mL) and triethylamine (2 mL).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[10] This reaction is of great significance in the pharmaceutical industry, where the arylamine motif is prevalent in many drug candidates.
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation to form a palladium amido complex, and reductive elimination to yield the arylamine product. The choice of a strong, non-nucleophilic base is crucial for the deprotonation step.
Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline
This protocol provides a general method for the Buchwald-Hartwig amination of a pyridyl halide.
Materials:
-
2-Bromopyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
In a separate vial, prepare a solution of 2-bromopyridine (1.0 mmol, 1 equiv.) and aniline (1.2 mmol, 1.2 equiv.) in toluene (5 mL).
-
Add the substrate solution to the catalyst/base mixture.
-
Seal the reaction vessel and heat to 100 °C for 8-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The Stille Coupling: Utilizing Organostannanes
The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[11] While the toxicity of organotin reagents is a concern, the Stille reaction offers the advantage of being tolerant to a wide variety of functional groups and is often less sensitive to air and moisture compared to other organometallic reagents.[11]
Mechanistic Highlights
The key step in the Stille catalytic cycle is the transmetalation of the organic group from the tin reagent to the palladium center. The rate of this step is influenced by the nature of the organic groups on the tin atom and the ligands on the palladium.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Protocol: Stille Coupling of 3-Bromopyridine with Tributyl(phenyl)stannane
This protocol details a general procedure for the Stille coupling of a pyridyl halide.
Materials:
-
3-Bromopyridine
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 mmol, 1 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add toluene (5 mL).
-
Add tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.).
-
Heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-H Activation and Functionalization: A Modern Frontier
Direct C-H activation and functionalization have emerged as a powerful strategy for the synthesis of substituted pyridines, obviating the need for pre-functionalized starting materials.[12] Palladium-catalyzed C-H activation reactions often utilize a directing group to achieve high levels of regioselectivity. The pyridine nitrogen itself can serve as a directing group, facilitating functionalization at the C-2 position.[13]
Mechanistic Paradigm
The mechanism of palladium-catalyzed C-H activation typically involves the coordination of a directing group to the palladium center, followed by cyclometalation to form a palladacycle. This intermediate can then undergo further reaction with a coupling partner.[13]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh catalyst or a pre-catalyst. Ensure inert atmosphere. |
| Poorly soluble base | Use a more soluble base (e.g., Cs₂CO₃) or a different solvent system. | |
| Catalyst poisoning by pyridine | Increase catalyst loading or use a ligand that protects the palladium center. | |
| Side reactions (e.g., homocoupling) | Inappropriate reaction conditions | Optimize temperature, reaction time, and stoichiometry. |
| Presence of oxygen | Thoroughly degas the reaction mixture. | |
| Protodeborylation (Suzuki) | Presence of water or protic solvents | Use anhydrous solvents and reagents. |
| Difficulty in purification | Tin byproducts (Stille) | Use a fluoride workup to remove tin salts. |
| Ligand-related impurities | Choose a ligand that is easily separable from the product. |
Table 2. Troubleshooting Guide for Palladium-Catalyzed Pyridine Cross-Coupling.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted pyridines. A thorough understanding of the reaction mechanisms, careful selection of catalysts and ligands, and optimization of reaction conditions are crucial for achieving high yields and selectivities. This guide provides a solid foundation of protocols and troubleshooting strategies to empower researchers in their synthetic endeavors involving this important class of heterocyclic compounds.
References
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Hagelin, H., Hedman, B., Orabona, I., Åkermark, T., Åkermark, B., & Klug, C. A. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137–146. [Link]
-
Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
Diao, T., & Stahl, S. S. (2011). Synthesis of 2-Aryl- and 2-Alkylpyridines by Palladium-Catalyzed C–H Functionalization. Journal of the American Chemical Society, 133(37), 14566–14569. [Link]
-
Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Practical Guide. Angewandte Chemie International Edition, 46(16), 2768–2813. [Link]
-
Scientific Research Publishing. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Journal of Materials Science and Chemical Engineering, 4(10), 43-52. [Link]
-
Wikipedia. (2023). Heck reaction. In Wikipedia. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of 3-methoxy-N-methylpyridin-2-amine in C-N Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and answers to frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-methoxy-N-methylpyridin-2-amine in C-N coupling reactions. Our goal is to empower you with the knowledge to overcome common hurdles and achieve successful outcomes in your synthetic endeavors.
I. Understanding the Challenge: Why is 3-methoxy-N-methylpyridin-2-amine a Difficult Substrate?
Before diving into troubleshooting, it's crucial to understand the inherent properties of 3-methoxy-N-methylpyridin-2-amine that contribute to its low reactivity in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. The difficulties arise from a combination of electronic and steric factors.
The pyridine ring, being an electron-deficient heterocycle, can already present challenges in oxidative addition. The presence of a methoxy group at the 3-position further influences the electronic nature of the ring. Additionally, the N-methylamino group at the 2-position can chelate with the palladium catalyst, potentially leading to catalyst inhibition or the formation of unreactive complexes. This chelation can hinder the crucial reductive elimination step of the catalytic cycle.[1]
Furthermore, the proximity of the 3-methoxy group to the N-methylamino group can create steric hindrance around the nitrogen atom, impeding its approach to the palladium center.
Caption: Key factors influencing the low reactivity of 3-methoxy-N-methylpyridin-2-amine.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Buchwald-Hartwig amination with 3-methoxy-N-methylpyridin-2-amine is showing low to no conversion. What are the primary factors to investigate?
A1: This is a common challenge. The low conversion is likely due to a combination of the factors mentioned above. Here’s a systematic approach to troubleshooting:
1. Catalyst System (Ligand and Precursor): The choice of ligand is paramount for coupling challenging substrates. Standard ligands may not be effective.
- Expert Insight: For electron-rich and sterically hindered amines, bulky, electron-rich biarylphosphine ligands are often required to promote both oxidative addition and reductive elimination.[2]
2. Base Selection: The base plays a critical role in the deprotonation of the amine and the overall catalytic cycle.
- Expert Insight: Strong, non-nucleophilic bases are generally preferred. However, the choice of base can be nuanced and may need to be optimized in conjunction with the ligand and solvent.[3][4]
3. Solvent and Temperature: These parameters influence catalyst solubility, stability, and reaction kinetics.
- Expert Insight: Aprotic, non-polar to moderately polar solvents are typically used. Temperature will need to be optimized to balance reaction rate with catalyst decomposition.
Q2: Which specific ligands and palladium precursors are recommended for this substrate?
A2: For challenging C-N cross-coupling reactions, moving beyond first-generation catalysts is essential.[5] We recommend screening a panel of advanced catalyst systems.
| Catalyst System Component | Recommended Options | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed precatalysts (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3) | Precatalysts can offer improved stability and catalytic activity.[1] |
| Ligand | Biaryl Phosphine Ligands: RuPhos, BrettPhos, XPhos, SPhos | These ligands are bulky and electron-rich, which facilitates the reductive elimination step, often the rate-limiting step for hindered substrates. |
| Josiphos-type Ligands | These ferrocene-based ligands have also shown success in challenging aminations. |
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add 3-methoxy-N-methylpyridin-2-amine (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Catalyst Addition: To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a different ligand (4 mol%).
-
Solvent and Reaction: Add degassed solvent (e.g., toluene or dioxane) and heat the reactions to a set temperature (e.g., 100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Analysis: Compare the conversion rates to identify the optimal ligand.
Q3: What is the impact of the base, and which ones should I try?
A3: The base is not just a proton scavenger; it can influence the catalyst's resting state and overall activity.[3] For this substrate, a strong, non-coordinating base is often necessary.
| Base | Recommended Concentration | Considerations |
| Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 equiv | A common and effective strong base. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.5 - 2.0 equiv | Can be effective for substrates with acidic protons and has been used successfully with 2-aminopyridines.[1] |
| Potassium phosphate (K₃PO₄) | 2.0 - 3.0 equiv | A weaker base that can be beneficial if strong bases lead to side reactions. Often used in combination with specific ligands. |
| Cesium carbonate (Cs₂CO₃) | 2.0 - 3.0 equiv | Another milder inorganic base that can be effective. |
Troubleshooting Workflow for Base Selection
Caption: Decision tree for troubleshooting base selection.
Q4: Are there alternative coupling strategies if palladium-catalyzed methods fail?
A4: While palladium catalysis is the most common approach, copper-catalyzed C-N coupling (Ullmann condensation) can be a viable alternative, particularly for electron-rich amines.[6]
Copper-Catalyzed C-N Coupling (Ullmann Type)
-
Catalyst: CuI is a common and inexpensive catalyst.
-
Ligand: N,N'-dimethylethylenediamine (DMEDA) or other diamine ligands are often used to stabilize the copper catalyst and facilitate the reaction.
-
Base: A strong base like K₂CO₃ or K₃PO₄ is typically required.
-
Solvent: High-boiling point polar aprotic solvents like DMF or DMSO are often necessary.
-
Temperature: These reactions generally require higher temperatures (120-150 °C) than palladium-catalyzed couplings.
Experimental Protocol: Ullmann Coupling
-
Setup: To a reaction vessel, add 3-methoxy-N-methylpyridin-2-amine (1.0 equiv), the aryl iodide (1.0 equiv), CuI (10 mol%), DMEDA (20 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent and Reaction: Add degassed DMF and heat the reaction to 130 °C.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is typically purified by column chromatography.
Q5: Can I modify the substrate to improve its reactivity?
A5: While not always ideal, substrate modification can be a powerful strategy.
-
N-H Analog: If feasible synthetically, using the corresponding N-H amine (3-methoxypyridin-2-amine) can sometimes be beneficial as primary amines can have different reactivity profiles.
-
Protecting Groups: While adding steps, temporarily protecting the pyridine nitrogen as an N-oxide could alter the electronic properties and prevent catalyst chelation. However, this would require subsequent deoxygenation.
III. General Experimental Protocol for Buchwald-Hartwig Amination
This protocol serves as a starting point and should be optimized based on the specific aryl halide and the results of your screening experiments.
Materials:
-
3-methoxy-N-methylpyridin-2-amine
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3)
-
Base (e.g., LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), 3-methoxy-N-methylpyridin-2-amine (1.2 mmol), and the base (e.g., LiHMDS, 2.0 mmol) to a dry Schlenk tube or microwave vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
IV. References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides with Amines. Organic Letters, 10(19), 4109-4112.
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
-
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.
-
Thomas, J. M., & Raja, R. (2008). The materials chemistry of catalysts. Chemical Communications, (14), 1639-1661.
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(48), 12051-12052.
-
Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112.
-
Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The First General Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215-7216.
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Methoxypyridine Functionalization
Welcome to the technical support center for the functionalization of methoxypyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation on this important heterocyclic scaffold. The inherent electronic properties of the methoxypyridine ring, influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen, present unique challenges and opportunities in catalyst selection and reaction optimization.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our aim is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles, enabling you to proactively design more robust and efficient synthetic routes.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific problems encountered during the functionalization of methoxypyridines.
Low to No Product Yield in Suzuki-Miyaura Coupling of a Bromo-Methoxypyridine
Question: I am attempting a Suzuki-Miyaura coupling between 3-bromo-2-methoxypyridine and phenylboronic acid using a standard Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base in a dioxane/water mixture, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Suzuki-Miyaura coupling of methoxypyridines, particularly electron-rich ones, are a common issue. The problem often stems from a combination of factors related to the electronic nature of the substrate and the choice of catalyst system.
Causality Behind the Issue:
-
Substrate Deactivation: The electron-donating methoxy group increases the electron density on the pyridine ring, which can make the oxidative addition of the palladium(0) catalyst to the C-Br bond the rate-limiting step. This is a crucial initiation step in the catalytic cycle.
-
Catalyst Inhibition: The pyridine nitrogen, despite its basicity being somewhat attenuated by the methoxy group, can still coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1]
-
Protodeboronation of the Boronic Acid: The boronic acid can be susceptible to decomposition, especially under basic conditions and at elevated temperatures, leading to the formation of the corresponding arene as a byproduct.[2]
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting low yields in Suzuki-Miyaura couplings of methoxypyridines.
Detailed Recommendations:
-
Ligand Selection is Critical: For electron-rich aryl halides like bromo-methoxypyridines, standard ligands such as PPh₃ are often insufficient. You should switch to more electron-rich and sterically hindered biaryl monophosphine ligands.
Ligand Key Features Recommended Application XPhos Bulky, electron-rich General for challenging couplings SPhos Similar to XPhos, often provides complementary results Alternative to XPhos RuPhos Excellent for heteroaromatic couplings Specifically for pyridine-containing substrates BrettPhos Very bulky, good for primary amines in C-N coupling Can be effective in C-C coupling as well -
Employ a Palladium Precatalyst: Instead of Pd(PPh₃)₄, consider using a well-defined palladium precatalyst, such as (XPhos)Pd G3. These precatalysts are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in situ, which is crucial for the challenging oxidative addition step.
-
Base Optimization: While Na₂CO₃ is a common base, it may not be optimal. A stronger, non-nucleophilic base is often required.
-
K₃PO₄: A widely used and effective base in Suzuki couplings.
-
Cs₂CO₃: A stronger base that can accelerate the reaction but may also promote side reactions.
-
KF (Potassium Fluoride): Can be particularly effective, especially in anhydrous conditions, as it activates the boronic acid for transmetalation.[2]
-
-
Solvent System and Temperature: The presence of water can contribute to protodeboronation. Consider running the reaction under anhydrous conditions using solvents like toluene or THF. If solubility is an issue, a mixture of solvents can be employed. The reaction temperature may also need to be optimized, typically in the range of 80-110 °C.[2]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of 3-Bromo-2-methoxypyridine
-
To an oven-dried Schlenk tube, add 3-bromo-2-methoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Poor Regioselectivity in C-H Functionalization of 3-Methoxypyridine
Question: I am trying to perform a direct arylation of 3-methoxypyridine with 4-bromotoluene using a palladium catalyst, but I am getting a mixture of C2, C4, and C6 arylated products. How can I achieve better regioselectivity?
Answer:
Achieving high regioselectivity in the direct C-H functionalization of substituted pyridines is a significant challenge due to the presence of multiple potentially reactive C-H bonds. The methoxy group, being an ortho-, para-director, and the pyridine nitrogen, which directs to the C2 and C6 positions, create a complex reactivity landscape.
Causality Behind the Issue:
-
Competing Directing Effects: The methoxy group at the C3 position electronically activates the C2, C4, and C6 positions for electrophilic attack. Simultaneously, the pyridine nitrogen can act as a directing group, favoring functionalization at the C2 and C6 positions.[3]
-
Steric Hindrance: The steric environment around each C-H bond can influence the accessibility of the catalyst, but this effect may not be sufficient to achieve high selectivity on its own.
Troubleshooting Workflow:
Caption: A decision-making workflow for improving regioselectivity in the C-H functionalization of 3-methoxypyridine.
Detailed Recommendations:
-
Employ a Directing Group Strategy: The most reliable way to control regioselectivity is often to introduce a directing group.
-
N-Oxide Formation: Converting the pyridine to its N-oxide derivative can significantly alter the electronic properties and direct functionalization to the C2 position. The N-oxide can be subsequently removed by reduction.
-
N-Acyl or N-Pivaloyl Groups: These groups can also serve as directing groups, often favoring functionalization at the C2 position.
-
-
Ligand-Controlled Regioselectivity: The choice of ligand can have a profound impact on regioselectivity. Bulky ligands can sterically hinder approach to the C2 and C6 positions, potentially favoring functionalization at the C4 position. A systematic screening of ligands is often necessary.[4]
-
Alternative Catalyst Systems: While palladium is the most common catalyst, other transition metals may offer different regioselectivities. For instance, certain ruthenium-based catalysts are known to favor meta-C-H functionalization.
-
Substrate Modification: If other methods fail, consider temporarily blocking the more reactive positions. For example, the C2 and C6 positions could be selectively silylated, directing functionalization to the C4 position. The silyl groups can then be removed under standard conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the methoxy group in the functionalization of pyridines?
The methoxy group has a dual electronic effect. It is an electron-donating group through resonance, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack but potentially slower in oxidative addition steps of cross-coupling reactions. It is also an inductively electron-withdrawing group, which can modulate the basicity of the pyridine nitrogen. The position of the methoxy group is crucial; for example, a 2-methoxy group can sterically shield the nitrogen lone pair, further reducing its coordinating ability.[1]
Q2: My Buchwald-Hartwig amination of a chloro-methoxypyridine is sluggish. What are the first things I should try?
For a sluggish Buchwald-Hartwig amination with a chloro-methoxypyridine, which is an electron-rich and less reactive electrophile, consider the following:
-
Switch to a more active catalyst system: Use a highly active ligand like BrettPhos or a Josiphos-type ligand in combination with a palladium source.[5]
-
Use a stronger base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) is often required.
-
Increase the reaction temperature: Higher temperatures can help overcome the activation barrier for the oxidative addition of the aryl chloride.
-
Ensure anhydrous and anaerobic conditions: These reactions are sensitive to oxygen and moisture, which can deactivate the catalyst.
Q3: I am performing a Sonogashira coupling with an iodo-methoxypyridine and a terminal alkyne, but I am getting significant amounts of the Glaser coupling byproduct. How can I suppress this side reaction?
The Glaser coupling (homo-coupling of the alkyne) is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow. To minimize this:
-
Run the reaction under strictly anaerobic conditions: Oxygen promotes the Glaser coupling. Ensure your solvent is degassed and the reaction is run under an inert atmosphere.
-
Use a copper-free Sonogashira protocol: Several modern protocols avoid the use of a copper co-catalyst, which is responsible for the Glaser coupling. These often employ more active palladium catalysts and may require a different base or additives.[6][7]
-
Slowly add the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homo-coupling reaction.
Q4: Can I use the same catalyst for the functionalization of 2-methoxypyridine and 4-methoxypyridine?
Not necessarily. The position of the methoxy group significantly impacts the electronic and steric properties of the pyridine ring. A 2-methoxypyridine is generally more electron-rich and the methoxy group can sterically hinder the nitrogen. A 4-methoxypyridine is also electron-rich, but the nitrogen is more accessible. Therefore, the optimal catalyst system, particularly the ligand, may differ. It is always advisable to perform a small-scale screen of catalysts and ligands when switching between isomers.
References
-
Buchwald, S. L., & Martin, R. (2009). General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12892–12893. [Link]
-
Chemler, S. R., & Trauner, D. (2001). The Suzuki Reaction. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
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Dudley, G. B., & Tunoori, A. R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. The Journal of organic chemistry, 76(24), 10148–10156. [Link]
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Gao, F., & Li, X. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (Basel, Switzerland), 25(15), 3494. [Link]
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Kinzel, T., & Buchwald, S. L. (2010). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of chemical research, 43(8), 1102–1113. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(29), 6410-6437. [Link]
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Wang, D. H., & Wasa, M. (2013). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Journal of the American Chemical Society, 135(24), 8868–8871. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Zhang, H., & Chen, H. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules (Basel, Switzerland), 27(19), 6289. [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyridine Derivatives in Kinase Active Sites
This guide provides an in-depth, technical comparison of molecular docking strategies for evaluating pyridine-based kinase inhibitors. Designed for researchers in drug discovery, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow. We will explore how to rigorously compare a series of pyridine derivatives, interpret the results with scientific integrity, and avoid common pitfalls in computational analysis.
The Strategic Imperative: Why Kinases and Pyridine Scaffolds?
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This makes them one of the most critical target classes in modern drug discovery.[2] The kinase catalytic domain contains a highly conserved ATP-binding site, which is the primary target for a multitude of small-molecule inhibitors.[3][4]
Within the vast chemical space of potential inhibitors, pyridine-based scaffolds have emerged as "privileged structures."[5][6] Their nitrogen atom and aromatic nature allow them to act as effective bioisosteres of the adenine hinge-binding motif of ATP.[5] This enables them to form crucial hydrogen bonds with the "hinge region" of the kinase, a short segment of amino acids that connects the N- and C-lobes of the catalytic domain.[7] This interaction is a foundational anchor for many potent and selective kinase inhibitors, making the pyridine scaffold a valuable starting point for inhibitor design.[8][9]
The Computational Microscope: Principles of Molecular Docking for Kinases
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor protein) to form a stable complex.[10] In the context of kinase inhibitors, it allows us to simulate how a pyridine derivative might fit into the ATP-binding pocket, estimate its binding affinity, and analyze the specific molecular interactions that stabilize the complex.
A successful docking study is not merely about generating a low energy score; it's about creating a physically and biologically meaningful model. The process relies on two key components: a search algorithm, which explores the conformational space of the ligand within the active site, and a scoring function, which estimates the binding free energy of the generated poses.[11][12]
The choice of kinase structure is paramount. Kinases are dynamic proteins that exist in multiple conformational states, most notably the "DFG-in" (active) and "DFG-out" (inactive) conformations, named after the orientation of the Asp-Phe-Gly motif in the activation loop.[13][14] Docking the same compound into different conformations can yield vastly different results, making the selection of the appropriate protein structure a critical experimental decision.[15]
A Validated Workflow for Comparative Docking
This section details a self-validating protocol for comparing pyridine derivatives. The causality behind each step is explained to ensure scientific rigor.
Diagram: The Molecular Docking Workflow
Caption: A validated workflow for comparative molecular docking of kinase inhibitors.
Experimental Protocol: Step-by-Step Methodology
Objective: To compare the binding potential of three hypothetical pyridine derivatives (PYD-1, PYD-2, PYD-3) against the Epidermal Growth Factor Receptor (EGFR) kinase domain.
Materials:
-
Protein Structure: EGFR kinase domain co-crystallized with an inhibitor (e.g., PDB ID: 2GS2).
-
Ligand Structures: 2D structures of PYD-1 (core pyridine), PYD-2 (pyridine with a methyl-piperazine group), and PYD-3 (pyridine with a chloro-phenyl group).
-
Software: A molecular modeling suite such as Schrödinger (Maestro, Glide), MOE, or open-source alternatives like AutoDock Vina.[10][16]
Procedure:
-
Protein Preparation:
-
Action: Load the PDB structure (2GS2) into the modeling software. Remove all water molecules, co-factors, and the original ligand.
-
Causality: Water molecules are typically removed unless a specific water molecule is known to be critical for ligand binding (a "bridging" water).[5] Removing extraneous molecules ensures the docking calculation focuses solely on the protein-ligand interaction.
-
Action: Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard). This will add hydrogen atoms, assign partial charges (using a force field like OPLS4), and perform a restrained energy minimization.
-
Causality: Crystal structures often lack explicit hydrogens. Adding them and assigning correct protonation states (especially for residues like Histidine) is essential for accurate hydrogen bond calculation.[17] Minimization relieves any steric clashes present in the raw crystal structure.
-
-
Ligand Preparation:
-
Action: Sketch or import the 2D structures of PYD-1, PYD-2, and PYD-3.
-
Action: Use a ligand preparation tool (e.g., LigPrep) to generate low-energy 3D conformations, assign correct protonation states (at physiological pH 7.4), and assign partial charges.
-
Causality: A ligand can exist in multiple conformations and protonation states. This step ensures that the input for docking is a physically realistic representation of the molecule.
-
-
Receptor Grid Generation:
-
Action: Define the active site for docking by generating a receptor grid. This is typically done by creating a bounding box centered on the position of the co-crystallized ligand.
-
Causality: The grid pre-calculates the potential energy fields for different atom types within the defined active site. This dramatically speeds up the subsequent docking calculations by turning it into a lookup process rather than a full recalculation for each ligand pose.
-
-
Protocol Validation (Self-Validation):
-
Action: Before docking the new derivatives, first dock the original co-crystallized ligand back into the prepared protein structure. This is called "redocking."
-
Action: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.
-
Causality: This is the single most important step for validating your docking protocol. A successful redocking, indicated by an RMSD value of less than 2.0 Å, demonstrates that your chosen software, settings, and grid definition are capable of accurately reproducing the known experimental binding mode.[17] If the RMSD is high, the protocol is unreliable and must be adjusted (e.g., by changing the grid size or docking parameters).
-
-
Comparative Docking:
-
Action: Using the validated protocol, dock the prepared library of PYD-1, PYD-2, and PYD-3 into the receptor grid. Use a standard precision (SP) or extra precision (XP) mode if available.
-
Causality: Docking all ligands with identical settings ensures a fair, apples-to-apples comparison. Higher precision modes are more computationally expensive but perform a more exhaustive search, leading to more reliable results.[10]
-
Results and Discussion: From Scores to Insights
The output of a docking experiment is a set of poses for each ligand, ranked by a docking score. This score is an estimate of binding affinity, with more negative values typically indicating stronger binding.[11]
Data Presentation: Comparative Docking Results
| Derivative | Modification | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue, Distance Å) | Other Key Interactions |
| Erlotinib (Control) | Native Ligand | -11.5 | Met793 (1.9) | Hydrophobic packing with Leu718, Val726 |
| PYD-1 | Core Pyridine | -7.2 | Met793 (2.1) | Limited hydrophobic contact |
| PYD-2 | + Methyl-piperazine | -9.8 | Met793 (2.0), Thr790 (2.8) | Salt bridge with Asp855 in solvent-front |
| PYD-3 | + Chloro-phenyl | -10.6 | Met793 (2.1) | Hydrophobic/halogen interaction with Leu844 |
Note: Data are hypothetical for illustrative purposes.
Analysis of Binding Modes
A low docking score is a good indicator, but it must be corroborated by visual inspection of the binding pose.
-
PYD-1: As the core scaffold, it correctly forms the canonical hydrogen bond with the hinge residue Met793, but its low score reflects a lack of additional stabilizing interactions.
-
PYD-2: The addition of the methyl-piperazine group allows it to form an additional hydrogen bond with the "gatekeeper" residue Thr790 and a salt bridge with Asp855. This explains its significantly improved score. This demonstrates how extending into the solvent-front region can enhance affinity.
-
PYD-3: The chloro-phenyl group extends into a deeper hydrophobic pocket, making favorable contacts with Leu844. This hydrophobic packing, and potentially a halogen bond from the chlorine atom, results in the best score among the derivatives.
Diagram: Pyridine Derivative in Kinase Active Site
Caption: Key interactions of a pyridine derivative within a kinase active site.
Interpretation, Pitfalls, and Best Practices
Interpreting docking results requires a blend of computational data and medicinal chemistry intuition.[12]
Diagram: Decision Tree for Docking Result Interpretation
Caption: A decision-making framework for evaluating docking poses.
Common Pitfalls and How to Avoid Them:
-
Over-reliance on Scores: Docking scores are estimates, not ground truth. A difference of 1 kcal/mol is not always significant. Always prioritize visual inspection of the binding mode. The best candidates have both a good score and a chemically sensible pose.[12]
-
Ignoring Protein Flexibility: Standard docking treats the protein as rigid. If a ligand requires a subtle side-chain movement to bind, it may be missed. For high-priority compounds, consider using Induced Fit Docking (IFD) or molecular dynamics (MD) simulations to account for protein flexibility.
-
Poor Ligand Parameterization: Garbage in, garbage out. Incorrect protonation states or high-energy input conformations will lead to meaningless results. Always use a robust ligand preparation tool.
-
Confirmation Bias: It is easy to find a pose that fits a preconceived hypothesis. Objectively evaluate the top-ranked poses and question whether they are physically reasonable. For example, a charged group buried in a greasy hydrophobic pocket is a major red flag.[18]
Conclusion
Comparative molecular docking is a powerful tool for prioritizing synthetic chemistry efforts in kinase inhibitor design. By employing a rigorously validated workflow, researchers can effectively compare derivatives, generate testable hypotheses about structure-activity relationships, and gain crucial insights into the molecular interactions driving inhibitor potency. This guide provides a framework for moving beyond simple score-based rankings to a more holistic and scientifically sound interpretation of docking results, ultimately accelerating the discovery of novel therapeutics.
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Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
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Beauchamp, J., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
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Li, Y., et al. (2020). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules. [Link]
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Kufareva, I., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
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Zheng, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Molecular Diversity. [Link]
-
Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]
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Arafa, E. A., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences. [Link]
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Speranza, M. C., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. [Link]
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Tiwari, R., et al. (2016). In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents. Bioinorganic Chemistry and Applications. [Link]
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El-Damasy, A. K., et al. (2018). Design, Synthesis and Docking Study of Pyridine and Thieno[2,3-b]pyridine Derivatives as Anticancer PIM-1 Kinase Inhibitors. Ask this paper by Bohrium. [Link]
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Kumar, A., et al. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]
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Liu, Y., & Gray, N. S. (2006). Targeting protein multiple conformations: a structure-based strategy for kinase drug design. Nature Chemical Biology. [Link]
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Karlov, D. S., et al. (2024). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. Journal of Chemical Information and Modeling. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
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Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
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Sahoo, M., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link]
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Sciabola, S., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Circulation Research. [Link]
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Tyzack, J. D., et al. (2019). C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces. Proteins: Structure, Function, and Bioinformatics. [Link]
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Glinka, M., et al. (2024). Identifying Artifacts from Large Library Docking. Journal of Chemical Information and Modeling. [Link]
-
Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. [Link]
-
Grosdidier, A., et al. SwissDock, a web server for efficient molecular docking. SwissDock. [Link]
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Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
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Barrow, J. C. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. [Link]
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Morales, R., et al. (2023). Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists. Journal of Medicinal Chemistry. [Link]
-
Sahoo, M., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]
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Slynko, I., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
-
Guedes, I. A., et al. (2017). Software for molecular docking: a review. Biophysical Reviews. [Link]
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Singh, A., et al. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
Rossi, G., et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. [Link]
-
Foloppe, N., et al. (2005). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein−Ligand Affinity. Journal of Medicinal Chemistry. [Link]
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Kumar, A., et al. (2025). Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy. International Journal of Pharmaceutical and Clinical Analysis. [Link]
-
Cilibrizzi, A., et al. (2018). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. [Link]
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Beauchamp, J., et al. (2022). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. bioRxiv. [Link]
-
Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences. [Link]
-
Schürer, S. C., & Muskal, S. M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
Bio Scholar (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]
-
Fischer, P. M. (2004). The use of computational methods in the discovery and design of kinase inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
Salo-Ahen, O. M. H., et al. (2015). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. BMC Bioinformatics. [Link]
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Assessing the selectivity of 3-methoxy-N-methylpyridin-2-amine for FLT3-ITD vs. BCR-ABL
A Guide for Drug Discovery Professionals
Introduction: The Quest for Kinase Specificity in Oncology
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their success, however, is critically dependent on their selectivity for the intended oncogenic driver kinase over other kinases in the human kinome. Off-target effects can lead to toxicity and diminish the therapeutic window. This guide provides an in-depth analysis of the selectivity profile of a potent imidazo[1,2-a]pyridine derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (hereafter referred to as Compound 1), for two clinically significant oncogenic kinases: FMS-like tyrosine kinase 3 with an internal tandem duplication (FLT3-ITD) and the breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) fusion protein.[1][2][3] While the user query specified "3-methoxy-N-methylpyridin-2-amine," publicly available data for this exact molecule's kinase activity is not available. The comprehensive data on Compound 1, which shares structural motifs, offers a valuable and relevant case study.
FLT3-ITD is a prevalent mutation in Acute Myeloid Leukemia (AML), associated with a poor prognosis.[4][5] BCR-ABL is the hallmark of Chronic Myeloid Leukemia (CML).[6][7][8] Both are constitutively active tyrosine kinases that drive aberrant downstream signaling, leading to uncontrolled cell proliferation and survival.[9][10] Therefore, potent and selective inhibitors are highly sought after. This guide will delve into the signaling pathways, present quantitative data on the inhibitory action of Compound 1, provide detailed experimental protocols for assessing selectivity, and offer insights into the interpretation of these findings.
The Oncogenic Signaling Cascades of FLT3-ITD and BCR-ABL
Understanding the signaling pathways governed by these kinases is fundamental to appreciating the mechanism of action of their inhibitors.
FLT3-ITD Signaling Pathway
The internal tandem duplication in the juxtamembrane domain of FLT3 leads to its ligand-independent dimerization and constitutive activation.[10] This triggers a cascade of downstream signaling, primarily through the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which collectively promote cell proliferation, survival, and block differentiation.[4][10]
Caption: Constitutive FLT3-ITD signaling activates key pro-survival pathways.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein results from a chromosomal translocation and exhibits constitutive tyrosine kinase activity.[6][7][9] This oncoprotein is primarily located in the cytoplasm where it activates a complex network of signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to increased proliferation and resistance to apoptosis.[6][11]
Caption: The BCR-ABL oncoprotein drives leukemogenesis via multiple signaling cascades.
Quantitative Assessment of Inhibitor Potency
The selectivity of a kinase inhibitor is quantitatively expressed by comparing its potency against different kinases. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.[12] The cellular potency of Compound 1 was evaluated against cell lines endogenously expressing FLT3-ITD and BCR-ABL.
| Cell Line | Target Kinase | IC50 (nM) | Reference |
| MOLM14 | FLT3-ITD | 3.65 ± 0.56 | [1] |
| K562 | BCR-ABL | 8.43 ± 2.75 | [1] |
Based on these cellular assays, Compound 1 is approximately 2.3-fold more potent against FLT3-ITD than BCR-ABL.[1] While demonstrating activity against both kinases, it exhibits a preference for FLT3-ITD.[1][2][3]
Experimental Protocols for Selectivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, robust and well-validated experimental protocols are essential. Below are detailed methodologies for both in vitro and cell-based assays to determine the selectivity of a kinase inhibitor.
Experimental Workflow Overview
Caption: A generalized workflow for assessing kinase inhibitor selectivity.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified kinases. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[13]
Rationale: This assay provides a direct measure of the compound's interaction with the target kinase, independent of cellular factors such as membrane permeability and efflux pumps.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the purified FLT3-ITD or BCR-ABL enzyme and the appropriate substrate in kinase reaction buffer.
-
Prepare serial dilutions of Compound 1 in DMSO, and then dilute further in kinase reaction buffer to create a 2X compound solution.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X compound solution to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[13]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.
Rationale: This assay provides a measure of the compound's potency in a more physiologically relevant context, taking into account cellular uptake, metabolism, and target engagement.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MOLM14 (FLT3-ITD) and K562 (BCR-ABL) cells in appropriate growth medium.[1]
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound 1 in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol provides a direct visualization of the inhibitor's ability to block the phosphorylation of the target kinase and its downstream effectors within the cell.
Rationale: Western blotting validates that the observed anti-proliferative effect is due to the inhibition of the intended signaling pathway.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed MOLM14 and K562 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of Compound 1 (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-FLT3, total FLT3, phospho-BCR-ABL, total ABL, phospho-STAT5, total STAT5, phospho-ERK, and total ERK. A loading control like GAPDH or β-actin should also be included.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the dose-dependent inhibition of target phosphorylation.
-
Interpreting Selectivity: A Multifaceted Approach
The selectivity of a kinase inhibitor is not a single value but a profile. The ~2.3-fold greater potency of Compound 1 for FLT3-ITD over BCR-ABL in cellular assays is a promising starting point. However, a comprehensive assessment requires a broader view.[1]
-
Kinome-wide Profiling: To fully understand the selectivity, Compound 1 should be tested against a large panel of kinases (kinome screening). This will reveal any potential off-target activities that could lead to unforeseen toxicities or provide opportunities for polypharmacology.
-
Structure-Activity Relationship (SAR): The structural features of Compound 1 that contribute to its differential activity against FLT3-ITD and BCR-ABL should be investigated. This can guide the design of more selective second-generation inhibitors.
-
In Vivo Efficacy and Toxicity: Ultimately, the therapeutic relevance of the observed in vitro selectivity must be validated in preclinical in vivo models. The therapeutic index, the ratio of the toxic dose to the therapeutic dose, is the most critical measure of a drug's selectivity in a biological system.
Conclusion
The imidazo[1,2-a]pyridine derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (Compound 1), demonstrates potent inhibitory activity against both FLT3-ITD and BCR-ABL, with a modest selectivity for FLT3-ITD in cellular assays.[1][2][3] This dual activity could be advantageous in certain clinical contexts, such as relapsed FLT3-ITD AML where alternative signaling pathways like BCR-ABL may be activated.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to validate these findings and further characterize the selectivity profile of this and other kinase inhibitors. A thorough and multi-pronged approach to assessing selectivity is paramount for the successful development of safe and effective targeted therapies.
References
-
Stagno, F., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937. Available at: [Link]
-
Wang, X., et al. (2023). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3 secondary mutants. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]
-
Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic & Medicinal Chemistry Letters, 101, 129631. Available at: [Link]
-
Takahashi, S. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4(1), 13. Available at: [Link]
-
Tang, Y., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(2), 406. Available at: [Link]
-
Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7455. Available at: [Link]
-
Donato, N. J., et al. (2006). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of Immunological Methods, 311(1-2), 213-222. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values (nM) for the three inhibitors tested on the various cell lines used in this study. Available at: [Link]
-
Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. PubMed. Available at: [Link]
-
Reaction Biology. (n.d.). BCR-ABL Cellular Phosphorylation Assay Service. Available at: [Link]
-
Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Available at: [Link]
-
ResearchGate. (n.d.). The FLT3-ITD signaling pathways. The presence of FLT3-ITD induces... Available at: [Link]
-
Stagno, F., et al. (2012). Molecular pathways: BCR-ABL. PubMed. Available at: [Link]
-
Blood. (2009). SRC Is a Critical Signaling Mediator in FLT3-ITD Positive AML. Available at: [Link]
-
Lund University. (2011). Studies on signaling pathways induced by FLT3, an important oncogene in AML. Available at: [Link]
-
Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. eScholarship.org. Available at: [Link]
Sources
- 1. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on signaling pathways induced by FLT3, an important oncogene in AML | Lund University [lunduniversity.lu.se]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.in [promega.in]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
